
1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide, also known as DFP-10825, is a novel small molecule compound that has shown potential as a therapeutic agent in several scientific research studies. This compound was first synthesized in 2011 and has since been extensively studied for its mechanism of action and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide is not fully understood, but it is believed to involve the inhibition of a specific enzyme called carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and plays a critical role in tumor growth and progression. By inhibiting CA IX, 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide may be able to slow down or even stop the growth of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide has also been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth of bacteria and fungi, suggesting potential applications in the field of antimicrobial research. 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide is its potency and selectivity. This compound has been shown to be highly effective against cancer cells and other target molecules, while having minimal effects on healthy cells and tissues. However, one of the limitations of 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide is its relatively low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide. One area of interest is the development of new formulations or delivery methods that can improve the solubility and bioavailability of this compound. Another potential direction is the investigation of 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide's effects on other target molecules and pathways, which could lead to the discovery of new therapeutic applications. Finally, more research is needed to fully understand the mechanism of action of 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis are 4-fluorobenzylamine, 1H-pyrazole-4-carboxylic acid, and difluoromethylsulfonyl chloride. These materials are reacted in the presence of a base and a solvent to yield 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide.
Aplicaciones Científicas De Investigación
1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that 1-(difluoromethyl)-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-sulfonamide has potent anti-cancer activity against several types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer.
Propiedades
IUPAC Name |
1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O2S/c1-8-11(7-16-18(8)12(14)15)21(19,20)17-6-9-2-4-10(13)5-3-9/h2-5,7,12,17H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDPHCHEZRLPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(F)F)S(=O)(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5829331.png)
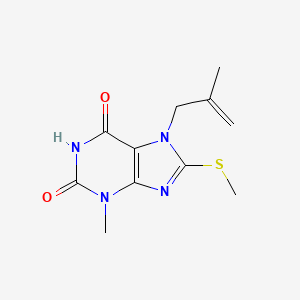
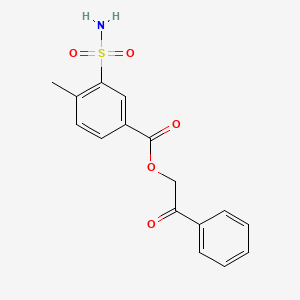


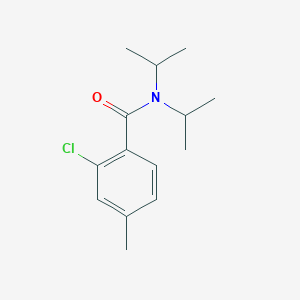
![N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5829385.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5829392.png)
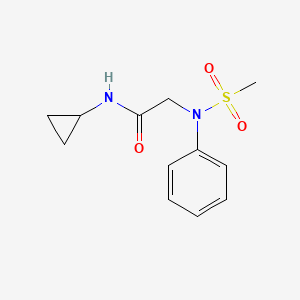
![1-[(5-chloro-2-thienyl)sulfonyl]-4-methylpiperazine](/img/structure/B5829416.png)
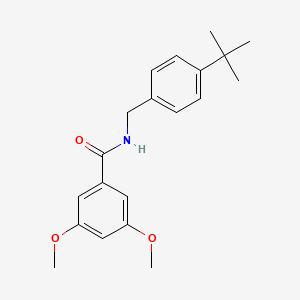
![ethyl 4-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5829419.png)